molecular formula C7H7ClFN3O B13130202 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide

5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide

Cat. No.: B13130202
M. Wt: 203.60 g/mol
InChI Key: ZSZLUSHKOKPZRC-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is a chemical compound with a complex structure that includes amino, chloro, fluoro, and hydroxy groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid. This intermediate is then reduced to 5-amino-2-chloro-4-fluorobenzoic acid, which is subsequently converted to the desired benzimidamide through a series of reactions involving amination and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amino derivatives .

Scientific Research Applications

5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7ClFN3O

Molecular Weight

203.60 g/mol

IUPAC Name

5-amino-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClFN3O/c8-4-2-5(9)6(10)1-3(4)7(11)12-13/h1-2,13H,10H2,(H2,11,12)

InChI Key

ZSZLUSHKOKPZRC-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1N)F)Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=NO)N

Origin of Product

United States

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